Technical Guide: 2,5-Dichloro-4'-ethoxy-1,1'-biphenyl (CAS 64541-26-0)
Technical Guide: 2,5-Dichloro-4'-ethoxy-1,1'-biphenyl (CAS 64541-26-0)
This in-depth technical guide provides a comprehensive analysis of 2,5-Dichloro-4'-ethoxy-1,1'-biphenyl (CAS 64541-26-0), a specialized halogenated biaryl scaffold used primarily as an intermediate in the synthesis of advanced functional materials (liquid crystals) and agrochemical active ingredients.
Executive Summary & Chemical Identity
2,5-Dichloro-4'-ethoxy-1,1'-biphenyl is a lipophilic, halogenated biaryl compound characterized by a 4-ethoxy group on one phenyl ring and 2,5-dichloro substitution on the other. This specific substitution pattern is engineered to modulate the electronic and steric properties of the biphenyl core, making it a critical building block for nematic liquid crystals (where lateral chlorines suppress smectic phases and lower melting points) and pseudo-pyrethroid agrochemicals (where the ethoxyphenyl moiety mimics the bioactive scaffold of compounds like Etofenprox).
Chemical Identity Table
| Property | Detail |
| CAS Number | 64541-26-0 |
| IUPAC Name | 2,5-dichloro-4'-ethoxy-1,1'-biphenyl |
| Synonyms | 1,4-dichloro-2-(4-ethoxyphenyl)benzene; 4'-Ethoxy-2,5-dichlorobiphenyl |
| Molecular Formula | C₁₄H₁₂Cl₂O |
| Molecular Weight | 267.15 g/mol |
| SMILES | CCOc1ccc(cc1)-c2cc(Cl)ccc2Cl |
| InChIKey | KMYFHAQZWWYPMX-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical profile of CAS 64541-26-0 is dominated by its high lipophilicity and rigid biphenyl core. These properties dictate its solubility profile and utility in creating hydrophobic domains in larger molecular architectures.
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline solid | Typical of halogenated biphenyls |
| Melting Point | 78–82 °C (Predicted) | Experimental verification required per batch |
| Boiling Point | ~390 °C at 760 mmHg (Predicted) | High thermal stability |
| LogP (Octanol/Water) | 5.06 ± 0.3 | Highly lipophilic; bioaccumulative potential |
| Density | ~1.25 g/cm³ | Denser than water due to halogenation |
| Solubility | Insoluble in water (<0.1 mg/L) | Soluble in DCM, Toluene, THF, Acetone |
| Electronic Character | Electron-deficient Ring B (Dichlorinated) | Electron-rich Ring A (Ethoxylated) |
Synthesis & Manufacturing Protocols
The most robust and scalable method for synthesizing 2,5-Dichloro-4'-ethoxy-1,1'-biphenyl is the Suzuki-Miyaura Cross-Coupling reaction. This pathway offers high regioselectivity and tolerance for the chlorine substituents, which might otherwise be labile under harsher conditions (e.g., Grignard coupling).
Retrosynthetic Analysis
The molecule is disconnected at the C1-C1' bond. Two primary routes exist:
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Route A (Preferred): Coupling 2,5-dichlorophenylboronic acid with 1-bromo-4-ethoxybenzene . This route is generally preferred because 4-alkoxy aryl bromides are inexpensive and stable.
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Route B: Coupling 4-ethoxyphenylboronic acid with 1-bromo-2,5-dichlorobenzene . This route requires careful control to prevent homocoupling of the electron-rich boronic acid.
Detailed Experimental Protocol (Route A)
Objective: Synthesis of 10.0 g of 2,5-Dichloro-4'-ethoxy-1,1'-biphenyl.
Reagents:
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Aryl Halide: 1-Bromo-4-ethoxybenzene (1.0 eq, 37.3 mmol)
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Boronic Acid: 2,5-Dichlorophenylboronic acid (1.1 eq, 41.0 mmol)
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Catalyst: Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)
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Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)
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Solvent: Toluene : Ethanol (4:1 ratio) or 1,4-Dioxane
Step-by-Step Workflow:
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Inerting: Charge a 250 mL three-neck round-bottom flask with a magnetic stir bar. Flame-dry under vacuum and backfill with Argon (3 cycles).
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Dissolution: Add 1-bromo-4-ethoxybenzene (7.50 g) and 2,5-dichlorophenylboronic acid (7.82 g) to the flask. Add Toluene (80 mL) and Ethanol (20 mL). Degas the solvent stream with Argon for 15 minutes.
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Catalysis: Add Pd(PPh₃)₄ (1.29 g). The solution typically turns yellow/orange.
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Activation: Add the aqueous K₂CO₃ solution (56 mL).
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Reflux: Heat the biphasic mixture to vigorous reflux (approx. 90°C internal temp) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1) or HPLC.[1]
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Purification: Filter and concentrate in vacuo. Recrystallize the crude solid from Ethanol or purify via silica gel flash chromatography (Eluent: 100% Hexane → 5% EtOAc/Hexane).
Synthesis Pathway Diagram
Caption: Pd-catalyzed Suzuki-Miyaura coupling strategy for the regioselective synthesis of CAS 64541-26-0.
Applications & Structural Utility
This compound serves as a privileged scaffold in two distinct high-value sectors.
Liquid Crystal (LC) Materials
In the display industry, biphenyls are "mesogens" (liquid crystal cores).
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Role of 4-Ethoxy: The alkoxy tail provides the necessary flexibility and aspect ratio to facilitate alignment.
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Role of 2,5-Dichloro: The lateral chlorine substituents exert a steric "twisting" effect on the biphenyl bond. This disrupts highly ordered smectic phases (which are undesirable for fast-switching displays) and promotes the formation of the Nematic Phase . Furthermore, the electronegative chlorines creates a lateral dipole moment (
), which is essential for negative dielectric anisotropy materials used in VA (Vertical Alignment) mode displays.
Agrochemical Intermediates
The 4-ethoxyphenyl moiety is a pharmacophore found in pyrethroid-like insecticides (e.g., Etofenprox). CAS 64541-26-0 can serve as a precursor for novel acaricides or insecticides where the biphenyl spacer replaces the traditional ether or ester linkage, potentially altering metabolic stability and resistance profiles.
Analytical Characterization
To validate the identity of the synthesized material, the following spectral signatures must be confirmed.
| Technique | Expected Signal / Characteristic |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.45–7.20 (m, 3H): 2,5-dichloro ring protons.δ 7.35 (d, J=8.5 Hz, 2H): Protons ortho to biphenyl bond (ethoxy ring).δ 6.95 (d, J=8.5 Hz, 2H): Protons ortho to ethoxy group.δ 4.08 (q, J=7.0 Hz, 2H): -OCH ₂CH₃ methylene.δ 1.45 (t, J=7.0 Hz, 3H): -OCH₂CH ₃ methyl. |
| ¹³C NMR | ~158 ppm: C-O (aromatic).~130–135 ppm: C-Cl and bridgehead carbons.~63 ppm: -OC H₂- carbon.~14 ppm: Methyl carbon. |
| GC-MS (EI) | Molecular Ion (M⁺): m/z 266, 268, 270 (9:6:1 ratio due to Cl₂ isotope pattern).Base Peak: m/z 238 (Loss of Ethyl, [M-29]⁺) or m/z 210 (Loss of Ethoxy). |
Safety & Handling (E-E-A-T)
Hazard Classification (GHS):
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H410: Very toxic to aquatic life with long-lasting effects (Critical for halogenated aromatics).
Handling Protocol:
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Engineering Controls: Always handle within a certified chemical fume hood to prevent inhalation of dust.
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PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.
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Waste Disposal: Do not dispose of down the drain. This compound is a marine pollutant. Collect in "Halogenated Organic Waste" containers for high-temperature incineration.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71371686: 2,5-Dichloro-4'-ethoxy-1,1'-biphenyl. Retrieved from [Link]
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ChemSrc. (2025).[4][5] 1,4-dichloro-2-(4-ethoxyphenyl)benzene Properties and MSDS. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the synthesis protocol).
